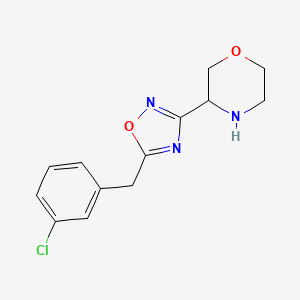
3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a heterocyclic compound that features a morpholine ring fused with an oxadiazole ring, which is further substituted with a 3-chlorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, ethers, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Industry: Used in the synthesis of advanced polymers and as a precursor for other functionalized compounds.
Wirkmechanismus
The mechanism of action of 3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorobenzyl group may enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- 3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- 3-(5-(3-Methylbenzyl)-1,2,4-oxadiazol-3-YL)morpholine
Uniqueness
3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the presence of the 3-chlorobenzyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to its analogs.
Eigenschaften
Molekularformel |
C13H14ClN3O2 |
|---|---|
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
3-[5-[(3-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-3-1-2-9(6-10)7-12-16-13(17-19-12)11-8-18-5-4-15-11/h1-3,6,11,15H,4-5,7-8H2 |
InChI-Schlüssel |
INPJDCDYKRQDAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C2=NOC(=N2)CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



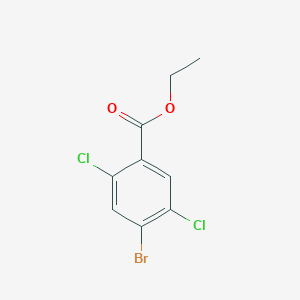
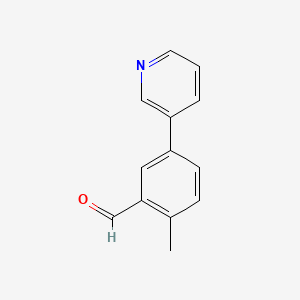
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
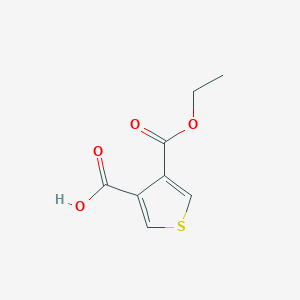

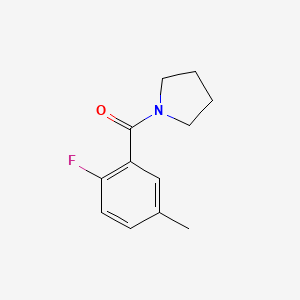
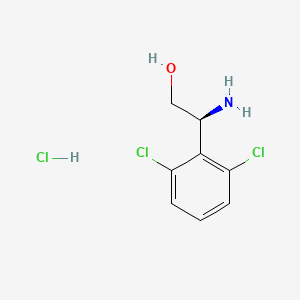


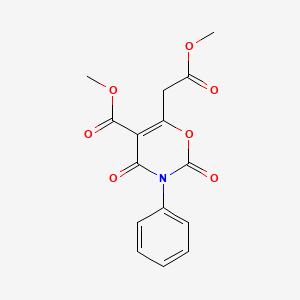

![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)

